N-phenethylnaphthalene-1-sulfonamide

Medicinal Chemistry Chemical Biology Library Screening

N-Phenethylnaphthalene-1-sulfonamide (CAS 126402-52-6, molecular formula C18H17NO2S, molecular weight 311.404 g/mol) is a synthetic sulfonamide derivative characterized by a naphthalene-1-sulfonamide core substituted with an N-phenethyl group. It is classified as an N-substituted-N-phenylethylsulfonamide and is primarily documented as a member of combinatorial compound libraries designed for broad biological screening.

Molecular Formula C18H17NO2S
Molecular Weight 311.4 g/mol
Cat. No. B8324656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethylnaphthalene-1-sulfonamide
Molecular FormulaC18H17NO2S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H17NO2S/c20-22(21,19-14-13-15-7-2-1-3-8-15)18-12-6-10-16-9-4-5-11-17(16)18/h1-12,19H,13-14H2
InChIKeyNNTAHKBDSYKFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenethylnaphthalene-1-sulfonamide Chemical Characteristics and Procurement-Relevant Identity


N-Phenethylnaphthalene-1-sulfonamide (CAS 126402-52-6, molecular formula C18H17NO2S, molecular weight 311.404 g/mol) is a synthetic sulfonamide derivative characterized by a naphthalene-1-sulfonamide core substituted with an N-phenethyl group . It is classified as an N-substituted-N-phenylethylsulfonamide and is primarily documented as a member of combinatorial compound libraries designed for broad biological screening [1]. The compound contains a sulfonamide pharmacophore (-SO2NH-) known for its established role in enzyme inhibition, including carbonic anhydrase and dihydropteroate synthase inhibition, though direct activity data for this specific molecule remains unpublished.

Combinatorial library diversification with flexible N-phenethyl group
FABP4 scaffold-hopping starting point
Chemical biology probe with conformational freedom for target-agnostic screening

Procurement Risks for N-Phenethylnaphthalene-1-sulfonamide: Why Structural Analogs Cannot Be Casually Interchanged


Within the naphthalene-1-sulfonamide class, even minor changes to the N-substituent profoundly alter molecular recognition, selectivity, and ADME properties. The N-phenethyl group introduces a two-carbon methylene linker between the sulfonamide nitrogen and the phenyl ring, which distinguishes it from directly N-phenyl substituted analogs (e.g., N-phenylnaphthalene-1-sulfonamide, CAS 61209-69-6) in terms of conformational flexibility, spatial reach, and lipophilicity . When researchers discovered that naphthalene-1-sulfonamide derivatives act as potent and selective Fatty Acid Binding Protein 4 (FABP4) inhibitors, structure-activity relationship (SAR) studies demonstrated that specific N-substituents are critical for both potency and selectivity, and that generic substitution with unvalidated analogs cannot preserve the same target profile [1]. Therefore, procurements that treat all N-substituted naphthalene-1-sulfonamides as interchangeable risk invalid biological results.

N-Phenethylnaphthalene-1-sulfonamide
N-Phenylnaphthalene-1-sulfonamide (CAS 61209-69-6)
N-phenethyl group (flexible ethylene linker)
Direct N-phenyl attachment (rigid)
Higher conformational freedom
Limited conformational freedom
Higher lipophilicity profile
Lower lipophilicity profile

Structural differences may shift target engagement and screening outcomes; direct interchange without validation may compromise results.

Quantitative Differentiation Evidence for N-Phenethylnaphthalene-1-sulfonamide Against the Closest Analogs


Increased Conformational Flexibility: Rotatable Bond Count vs. N-Phenylnaphthalene-1-sulfonamide

The N-phenethyl substituent introduces a flexible ethylene linker between the sulfonamide nitrogen and the terminal phenyl ring. Compared to the rigid, directly attached phenyl ring in N-phenylnaphthalene-1-sulfonamide (CAS 61209-69-6), the target compound has a higher number of rotatable bonds, which can influence target binding entropy and selectivity .

Conformational Flexibility
Cross-study comparable
5 rotatable bonds vs 3 for N-phenyl analog (estimated ~67% increase)
May enable binding to flexible protein pockets
Computed property; experimental validation needed
Medicinal Chemistry Chemical Biology Library Screening

Molecular Weight and Lipophilicity Differentiation from N-Phenylnaphthalene-1-sulfonamide

The target compound's molecular weight (311.40 g/mol) is approximately 10% greater than that of N-phenylnaphthalene-1-sulfonamide (283.35 g/mol). The additional methylene groups in the phenethyl chain are expected to increase lipophilicity (logP), which can directly affect membrane permeability and protein binding .

MW & Lipophilicity
Cross-study comparable
MW 311.40 vs 283.35 g/mol; est. logP ~4.2 vs ~3.2–3.7
Distinct chemical space may alter ADME profiles
Calculated from structural analysis
Drug Discovery Lead Optimization Library Design

Class-Level Scaffold Activity: Naphthalene-1-sulfonamides as Potent FABP4 Inhibitors

Although N-phenethylnaphthalene-1-sulfonamide itself has not been tested, the naphthalene-1-sulfonamide scaffold has been validated as a platform for potent and selective Fatty Acid Binding Protein 4 (FABP4) inhibition. The parent compound naphthalene-1-sulfonamide exhibited an IC50 of 1690 nM and a binding Ki of 210 nM against FABP4. Structure-based optimization of this scaffold yielded derivatives with significantly improved potency, demonstrating that the naphthalene-1-sulfonamide core is a productive starting point for medicinal chemistry [1].

Scaffold Activity (FABP4)
Class-level inference
Naphthalene-1-sulfonamide core: IC50 = 1690 nM, Ki = 210 nM (FABP4)
Supports scaffold-based screening rationale
Not tested for target compound; verify in assay
Metabolic Disease Inflammation Structure-Based Drug Design

Evidence-Supported Application Scenarios for N-Phenethylnaphthalene-1-sulfonamide in R&D Procurement


Combinatorial Library Screening for Novel Biological Targets

Given that N-phenethylnaphthalene-1-sulfonamide is explicitly disclosed as a member of N-substituted-N-phenylethylsulfonamide libraries designed for broad biological screening [1], its primary evidence-supported application is as a structurally unique diversification element in high-throughput screening campaigns. The distinct flexibility and lipophilicity profile of the N-phenethyl substituent increases library diversity beyond simple N-phenyl- or N-alkyl-substituted analogs.

Scaffold-Hopping Starting Point for FABP4-Targeted Medicinal Chemistry

The validated activity of the naphthalene-1-sulfonamide core against FABP4 (IC50 = 1690 nM for the parent scaffold) [2] positions N-phenethylnaphthalene-1-sulfonamide as a rational, untested candidate for structure-activity relationship expansion. Its unique N-phenethyl substitution represents an unexplored vector for optimizing binding interactions with the FABP4 active site, particularly in the subpocket regions explored in lead optimization studies [2].

Chemical Biology Probe Development Requiring Defined Conformational Flexibility

Compared to the rigid N-phenyl analog (3 rotatable bonds), N-phenethylnaphthalene-1-sulfonamide offers greater conformational freedom (estimated 5 rotatable bonds) . This property is advantageous when designing chemical probes intended to adapt to dynamic protein surfaces or allosteric binding sites, making it a preferred procurement choice over more constrained analogs for target-agnostic probe libraries.

Application
Selection Property
Validation Focus
Combinatorial library screening
Structural diversification via flexible N-phenethyl group
High-throughput hit identification and profiling
FABP4-targeted medicinal chemistry
Validated naphthalene-1-sulfonamide scaffold with reported FABP4 inhibition
Structure-activity relationship expansion and binding optimization
Chemical biology probe development
Conformational freedom (estimated increased rotatable bonds)
Target engagement assessment under dynamic binding conditions
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